1-Butyl-3-methyl-1H-imidazol-2(3H)-one
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Overview
Description
1-Butyl-3-methyl-1H-imidazol-2(3H)-one is an organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. Due to these characteristics, this compound has garnered significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-imidazol-2(3H)-one can be synthesized through a multi-step process involving the alkylation of imidazole. The typical synthetic route includes:
Alkylation of Imidazole: Imidazole is first alkylated with butyl bromide to form 1-butylimidazole.
Methylation: The 1-butylimidazole is then methylated using methyl iodide to produce 1-butyl-3-methylimidazolium iodide.
Cyclization: The final step involves cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl or methyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Butyl-3-methyl-1H-imidazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and condensation reactions.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its ability to dissolve both polar and non-polar substances.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.
Mechanism of Action
The mechanism by which 1-Butyl-3-methyl-1H-imidazol-2(3H)-one exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and hydrogen bonds. These interactions can alter the structure and function of the target molecules, leading to changes in their activity and stability.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Butyl-3-methyl-1H-imidazol-2(3H)-one is unique due to its specific structure, which imparts distinct properties such as higher thermal stability and lower viscosity compared to its analogs. Additionally, its ability to participate in a wider range of chemical reactions makes it more versatile for various applications.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-2-one |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
SMFRLCUSTAVIAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN(C1=O)C |
Origin of Product |
United States |
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